9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)-

Description

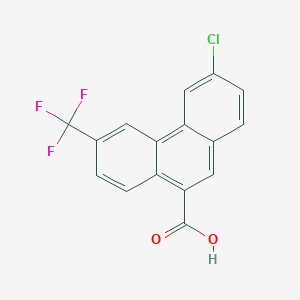

9-Phenanthrenecarboxylic acid, 3-chloro-6-(trifluoromethyl)- (CAS: 35315-65-2) is a polycyclic aromatic hydrocarbon derivative featuring a phenanthrene backbone substituted with a carboxylic acid group at position 9, a chlorine atom at position 3, and a trifluoromethyl (-CF₃) group at position 4. This compound’s structural complexity and electron-withdrawing substituents (Cl and CF₃) make it a candidate for specialized applications in medicinal chemistry and materials science. Its molecular formula is C₁₆H₁₀ClF₃O₂, with a molecular weight of 326.7 g/mol .

The trifluoromethyl group enhances metabolic stability and lipophilicity, traits often sought in drug design , while the chlorine atom may influence reactivity in cross-coupling reactions or serve as a directing group in synthesis .

Properties

CAS No. |

35315-65-2 |

|---|---|

Molecular Formula |

C16H8ClF3O2 |

Molecular Weight |

324.68 g/mol |

IUPAC Name |

3-chloro-6-(trifluoromethyl)phenanthrene-9-carboxylic acid |

InChI |

InChI=1S/C16H8ClF3O2/c17-10-3-1-8-5-14(15(21)22)11-4-2-9(16(18,19)20)6-13(11)12(8)7-10/h1-7H,(H,21,22) |

InChI Key |

SKCSHFCBSMHEQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C3C=C(C=CC3=C(C=C21)C(=O)O)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 9-Phenanthrenecarboxylic acid, 3-chloro-6-(trifluoromethyl)- typically involves multi-step aromatic substitution and functional group transformations on the phenanthrene core. The key steps include:

- Introduction of the trifluoromethyl group (–CF$$_3$$) at the 6-position.

- Chlorination at the 3-position.

- Installation or preservation of the carboxylic acid group at the 9-position.

Trifluoromethylation Techniques

The trifluoromethyl group is commonly introduced via radical trifluoromethylation methods, which have gained prominence due to their selectivity and mild conditions. Photoredox catalysis has emerged as a powerful tool for such transformations.

Photoredox-Catalyzed Trifluoromethylation: Using visible-light photoredox catalysts such as Ru(bpy)$$3^{2+}$$ or Ir(ppy)$$3$$, trifluoromethyl radicals can be generated from trifluoromethanesulfonyl chloride or trifluoroalkyl iodides. These radicals add selectively to aromatic rings, including phenanthrene derivatives, enabling regioselective trifluoromethylation at the 6-position.

Mechanism Insight: The process involves single electron transfer (SET) from the excited photocatalyst to the trifluoromethyl precursor, generating a trifluoromethyl radical which then adds to the aromatic system. Subsequent oxidation and deprotonation complete the substitution.

Chlorination at the 3-Position

Chlorination of the phenanthrene ring is often achieved by electrophilic aromatic substitution using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

- The 3-position is activated due to the electronic effects of the existing substituents, allowing selective chlorination.

- Reaction conditions are optimized to avoid over-chlorination or side reactions.

Carboxylation at the 9-Position

The carboxylic acid group at the 9-position can be introduced by:

- Oxidation of methyl or aldehyde precursors: Starting from 9-methylphenanthrene or 9-formylphenanthrene, oxidation with strong oxidants (e.g., KMnO$$4$$, CrO$$3$$) yields the carboxylic acid.

- Direct carboxylation: Metal-catalyzed carboxylation of 9-lithiated phenanthrene intermediates with CO$$_2$$ has also been reported.

Integrated Synthetic Route Example

A representative synthetic route might proceed as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Selective chlorination | NCS, solvent (e.g., chloroform), mild heat | 3-chlorophenanthrene intermediate |

| 2 | Trifluoromethylation | Ru(bpy)$$3^{2+}$$, visible light, CF$$3$$ source (e.g., triflyl chloride) | 3-chloro-6-(trifluoromethyl)phenanthrene |

| 3 | Carboxylation or oxidation | KMnO$$4$$ or CO$$2$$ with lithiation | 9-Phenanthrenecarboxylic acid derivative |

This sequence allows the installation of the three critical substituents with regioselectivity and good yields.

Research Findings and Data Summary

Physical and Chemical Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Weight | 324.68 g/mol |

| Molecular Formula | C$${16}$$H$$8$$ClF$$3$$O$$2$$ |

| Density | 1.505 g/cm$$^3$$ |

| Boiling Point | 462.6 ºC at 760 mmHg |

| Flash Point | 233.6 ºC |

| LogP (Partition Coefficient) | 5.3634 |

| Index of Refraction | 1.65 |

These properties influence the choice of solvents and reaction conditions during synthesis.

Literature Data on Synthesis

- Nodiff et al. (1971) documented early synthetic approaches to phenanthrene carboxylic acids with halogen and trifluoromethyl substitutions, emphasizing electrophilic aromatic substitution and oxidation steps.

- Recent advances in photoredox catalysis have enabled more efficient and selective trifluoromethylation, reducing harsh conditions and improving yields.

- Photocatalytic methods using Ru or Ir complexes under visible light irradiation have been shown to produce trifluoromethylated aromatic compounds with high regioselectivity and functional group tolerance.

Analytical Considerations and Notes

- The trifluoromethyl group significantly alters the electronic nature of the phenanthrene ring, which can affect reactivity in subsequent steps.

- Photoredox catalysis requires careful control of light intensity, catalyst concentration, and reaction time to optimize yields.

- Chlorination must be controlled to prevent poly-chlorination or degradation of sensitive groups.

- Purification typically involves recrystallization or chromatography, considering the compound's high melting and boiling points.

The preparation of 9-Phenanthrenecarboxylic acid, 3-chloro-6-(trifluoromethyl)- involves a strategic combination of electrophilic aromatic substitution, photoredox-catalyzed trifluoromethylation, and oxidation or carboxylation reactions. Recent advances in photoredox catalysis have enhanced the efficiency and selectivity of trifluoromethyl group introduction, a critical step in the synthesis of this compound. The synthesis demands precise control over reaction conditions to achieve the desired substitution pattern and high purity.

This detailed overview synthesizes knowledge from classical aromatic chemistry and modern photoredox methodologies, providing a comprehensive guide to the preparation of this important phenanthrene derivative.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The carboxylic acid group can undergo oxidation reactions to form various derivatives, including esters and amides.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Esters, amides, and carboxylate salts.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted phenanthrene derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

(a) 3-Phenanthrenecarboxylic Acid, 1,2,3,9,10,10a-Hexahydro-7-Methoxy (CAS: 96160-45-1)

- Molecular Formula : C₁₆H₁₈O₃

- Molecular Weight : 258.31 g/mol

- Key Differences :

- The hexahydro modification (partial hydrogenation of the phenanthrene ring) reduces aromaticity, increasing conformational flexibility.

- A methoxy (-OCH₃) group at position 7 enhances polarity compared to the trifluoromethyl group in the target compound.

(b) 2-Phenanthrenecarboxylic Acid, 1-Ethyl-1,2,3,4-Tetrahydro-7-Hydroxy-2-Methyl

- Molecular Formula : C₁₈H₂₀O₃

- Molecular Weight : 284.35 g/mol

- Key Differences: Substituents include an ethyl group and a hydroxyl (-OH) group, which increase hydrophilicity.

(c) Phenanthrene-9-Carbaldehyde (CAS: 4707-71-5)

- Molecular Formula : C₁₅H₁₀O

- Molecular Weight : 206.24 g/mol

- Key Differences :

- Replaces the carboxylic acid with an aldehyde (-CHO) group, altering reactivity (e.g., susceptibility to oxidation).

- Lacks halogen or CF₃ substituents, reducing electrophilicity.

- Applications : Primarily used in organic synthesis as a building block for dyes or ligands .

Compounds with Trifluoromethyl Substituents

(a) 2-(Trifluoromethyl)Cinnamic Acid

- Molecular Formula : C₁₀H₇F₃O₂

- Molecular Weight : 216.16 g/mol

- Key Differences: Features a cinnamic acid backbone (monocyclic) instead of a polycyclic phenanthrene system. The trifluoromethyl group enhances acidity (pKa ~3.5) compared to non-fluorinated analogs.

- Applications : Studied for anti-ulcer activity due to modulation of gastric lesions .

(b) 3-Chloro-6-(Trifluoromethyl)Imidazo-[1,2-a]Pyridine-2-Carboxylic Acid (CAS: 1355171-48-0)

- Molecular Formula : C₉H₄ClF₃N₂O₂

- Molecular Weight : 264.59 g/mol

- Key Differences :

- Heterocyclic imidazo-pyridine core instead of a phenanthrene system.

- Retains Cl and CF₃ groups but in a smaller, more electron-deficient scaffold.

- Applications: Potential kinase inhibitors or antimicrobial agents due to heteroaromatic pharmacophores .

Chlorinated Aromatic Compounds

3-Chloro-N-Phenyl-Phthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Molecular Weight : 257.67 g/mol

- Key Differences :

- Phthalimide backbone with a chlorine substituent and phenyl group.

- Lacks the trifluoromethyl group, reducing steric bulk and lipophilicity.

- Applications: Monomer for polyimide synthesis, highlighting the role of Cl in directing polymerization reactions .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Backbone Type |

|---|---|---|---|---|

| Target Compound | C₁₆H₁₀ClF₃O₂ | 326.7 | Cl (C3), CF₃ (C6), COOH (C9) | Phenanthrene |

| 3-Phenanthrenecarboxylic Acid (Hexahydro) | C₁₆H₁₈O₃ | 258.31 | OCH₃ (C7) | Partially hydrogenated phenanthrene |

| 2-(Trifluoromethyl)Cinnamic Acid | C₁₀H₇F₃O₂ | 216.16 | CF₃ (C2) | Cinnamic acid |

| 3-Chloro-N-Phenyl-Phthalimide | C₁₄H₈ClNO₂ | 257.67 | Cl (C3), Phthalimide | Phthalimide |

Table 2. Functional Group Impact

Biological Activity

Chemical Identity and Structure

9-Phenanthrenecarboxylic acid, 3-chloro-6-(trifluoromethyl)- is a polycyclic aromatic compound characterized by its complex structure, which includes a phenanthrene backbone with a carboxylic acid functional group and a trifluoromethyl substituent. Its chemical formula is , and it has a molecular weight of approximately 308.69 g/mol.

The biological activity of 9-Phenanthrenecarboxylic acid, 3-chloro-6-(trifluoromethyl)- is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that compounds with similar structures often demonstrate significant anticancer activity. For instance, phenanthrene derivatives have been studied for their ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the potential of related compounds in targeting specific cancer cell lines, suggesting that 9-Phenanthrenecarboxylic acid could share similar therapeutic potential .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound may arise from its ability to modulate inflammatory cytokines and enzymes. In vitro studies have shown that certain phenanthrene derivatives can inhibit the production of pro-inflammatory mediators, thereby reducing inflammation in various models .

Toxicological Profile

Understanding the toxicity of 9-Phenanthrenecarboxylic acid is crucial for evaluating its safety for therapeutic use. Toxicological assessments have indicated that while some derivatives exhibit low toxicity, others may pose risks depending on their concentration and exposure duration. The compound's effects on renal function have been particularly noted, necessitating further investigation into its nephrotoxic potential .

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, derivatives of phenanthrene were found to inhibit cell growth significantly. The study utilized both in vitro assays and in vivo models to assess the efficacy of these compounds against tumors resistant to conventional therapies. The results demonstrated that these compounds could induce apoptosis in resistant cell lines, highlighting their potential as novel anticancer agents .

Case Study 2: Inflammation Reduction

A recent study explored the anti-inflammatory effects of phenanthrene derivatives in a murine model of acute inflammation. Treatment with these compounds resulted in a marked reduction in edema and inflammatory markers compared to controls. This suggests that 9-Phenanthrenecarboxylic acid may be effective in managing inflammatory conditions .

Table 1: Biological Activities of Related Phenanthrene Derivatives

Table 2: Toxicity Profiles

Q & A

Q. Can AI-driven platforms like COMSOL Multiphysics optimize reaction conditions for derivatives of this compound?

- Methodological Answer : Integrate AI with multiphysics simulations to model heat/mass transfer in reactors. Train neural networks on historical reaction data (temperature, pressure, yield) to predict optimal conditions. Validate with lab-scale experiments, creating a feedback loop for continuous improvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.